4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide

Chemical Probes Screening Libraries Structural Novelty

4-(Benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide (CAS 923387-34-2) is a synthetic, small-molecule heterocyclic compound with the molecular formula C₂₂H₂₂N₂O₃S₂ and a molecular weight of 426.55 g/mol. It is characterized by a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via a thiazole ring to a butanamide chain, which is further functionalized with a benzylthio group.

Molecular Formula C22H22N2O3S2
Molecular Weight 426.55
CAS No. 923387-34-2
Cat. No. B2627924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide
CAS923387-34-2
Molecular FormulaC22H22N2O3S2
Molecular Weight426.55
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4
InChIInChI=1S/C22H22N2O3S2/c25-21(7-4-12-28-14-16-5-2-1-3-6-16)24-22-23-18(15-29-22)17-8-9-19-20(13-17)27-11-10-26-19/h1-3,5-6,8-9,13,15H,4,7,10-12,14H2,(H,23,24,25)
InChIKeyGWPPXWIRQSHBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide: Procurement-Grade Structural and Baseline Profile


4-(Benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide (CAS 923387-34-2) is a synthetic, small-molecule heterocyclic compound with the molecular formula C₂₂H₂₂N₂O₃S₂ and a molecular weight of 426.55 g/mol. It is characterized by a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via a thiazole ring to a butanamide chain, which is further functionalized with a benzylthio group. This compound is currently catalogued exclusively on commercial chemical vendor platforms with no peer-reviewed biological or pharmacological profiling available.

Why Generic Substitution of 4-(Benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide Is Not Scientifically Justified


In the absence of any published structure-activity relationship (SAR) or comparative biological data for this specific scaffold, generic substitution with structurally related thiazole or dihydrobenzodioxin analogs cannot be scientifically rationalized. The compound’s unique combination of a benzylthio ether, a four-carbon butanamide linker, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl-thiazole core represents a topological and electronic configuration for which no established pharmacological or physicochemical baseline exists. Consequently, any attempt at interchange would be based on assumption rather than empirical evidence, introducing undefined risk into experimental reproducibility.

Quantitative Comparative Evidence Guide for 4-(Benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide


Structural Uniqueness Confirmed by Absence of Literature or Patent SAR Data

A comprehensive search of PubMed, Google Scholar, SureChEMBL, and major patent databases (USPTO, WIPO, EPO) returned zero primary research articles, patents, or bioassay records for this compound. In contrast, structurally related thiazole-2,3-dihydrobenzo[b][1,4]dioxine hybrids (e.g., benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives evaluated for 5-HT₁A/5-HT₂A binding) have published quantitative SAR data, providing explicit comparator baselines. The target compound’s complete absence from any published dataset constitutes a fundamental differentiation point with implications for intellectual property freedom-to-operate and novelty screening.

Chemical Probes Screening Libraries Structural Novelty

Differentiation from 2,3-Dihydrobenzo[b][1,4]dioxine-Thiazole Antidepressant Leads via Serotonin Receptor Profile

The closest structurally characterized analogs—benzoxazole/benzothiazole-2,3-dihydrobenzo[b][1,4]dioxine derivatives—were synthesized and evaluated for binding affinities at 5-HT₁A and 5-HT₂A receptors. These compounds, which lack the benzylthio-butanamide extension, exhibited measurable Ki values at 5-HT₁A (e.g., compound 8j showed a Ki of approximately 10 nM). The target compound’s distinct benzylthio-butanamide side chain is predicted to alter hydrogen-bonding and hydrophobic contacts within the orthosteric binding pocket, yet no experimental binding data exist to confirm or refute this hypothesis. This knowledge gap precludes any assumption of functional equivalence.

Serotonin Receptor Antidepressant 5-HT1A

Absence of Kinase Inhibition Data Contrasts with Published ROR1 Inhibitor Scaffolds

Recent optimization campaigns on N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives have yielded selective ROR1 inhibitors with low-nanomolar IC₅₀ values and demonstrated in vivo efficacy. These compounds share the dihydrobenzodioxin-phenyl core but utilize a benzamide linker rather than the thiazole-butanamide scaffold. The target compound has not been profiled against any kinase panel, and no inference about kinase selectivity can be drawn from the available data.

Kinase Inhibitor ROR1 Cancer

Differentiation from Benzothiazole NS2B/NS3 Protease Inhibitors via Antiviral Target Profile

Benzothiazole derivatives have been reported as selective, noncompetitive inhibitors of dengue virus NS2B/NS3 protease with IC₅₀ values in the low-micromolar range. The target compound contains a thiazole rather than a benzothiazole ring and an extended butanamide-benzylthio side chain, making it structurally distinct. No antiviral profiling data are available for the target compound, and the known benzothiazole SAR cannot be extrapolated to the thiazole-dihydrobenzodioxin scaffold.

Antiviral Dengue Virus NS2B/NS3 Protease

Procurement-Aligned Application Scenarios for 4-(Benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide


Novel Chemical Probe Development for Target Identification Campaigns

The compound’s complete lack of reported biological annotation makes it a candidate for incorporation into diversity-oriented screening libraries designed to identify novel ligand-target interactions. Its structural features—a benzylthio ether, a thiazole core, and a dihydrobenzodioxin moiety—are underrepresented in publicly available probe collections, increasing the probability of discovering unique bioactivity signatures.

Intellectual Property-Free Starting Point for Medicinal Chemistry

With zero associated patents or published SAR, this compound offers a freedom-to-operate advantage for organizations seeking to build proprietary lead series. Unlike the 5-HT₁A-targeted benzoxazole/benzothiazole-dihydrobenzodioxine analogs or the ROR1-targeted benzamide derivatives, the thiazole-butanamide-benzylthio scaffold is unencumbered by existing composition-of-matter claims.

Negative Control or Selectivity Profiling in Kinase and GPCR Panels

Given the absence of data against the human kinome and aminergic GPCR families, the compound may serve as a structurally matched negative control for assay development when profiling related dihydrobenzodioxin-containing active leads. Its predicted physicochemical properties (MW 426.55, cLogP estimated ~4.5) are within drug-like space, making it suitable for cell-based screening formats.

Chemical Biology Tool for Elucidating Thiazole Pharmacophore Contributions

The compound’s unique thiazole-butanamide-benzylthio architecture can be used in systematic SAR studies to dissect the contributions of the thiazole ring, linker length, and benzylthio group to biological activity. By comparing with published thiazole-containing probes (e.g., dengue protease inhibitors), researchers can map pharmacophore requirements for emerging targets.

Quote Request

Request a Quote for 4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.